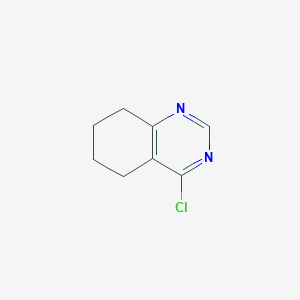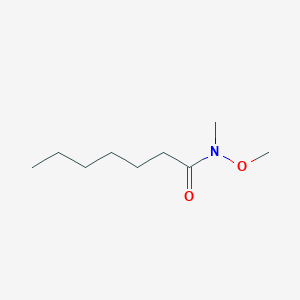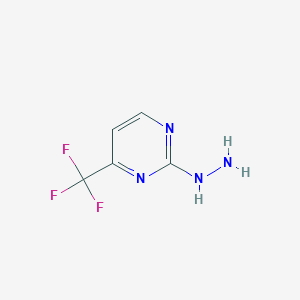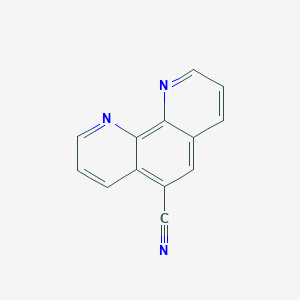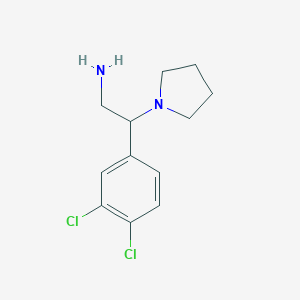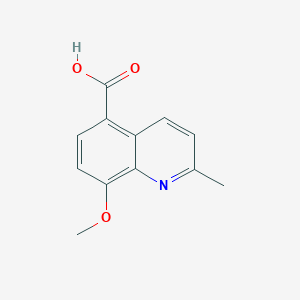
8-Methoxy-2-methylquinoline-5-carboxylic acid
Übersicht
Beschreibung
8-Methoxy-2-methylquinoline-5-carboxylic acid is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as 8-MQCA and is a derivative of quinoline. It has a molecular formula of C12H11NO3 and a molecular weight of 217.22 g/mol.
Wirkmechanismus
The mechanism of action of 8-MQCA is not fully understood, but it is thought to work by inhibiting the activity of certain enzymes and signaling pathways involved in inflammation and cancer growth. It has been shown to inhibit the activity of COX-2, an enzyme involved in inflammation, and to induce apoptosis, or programmed cell death, in cancer cells.
Biochemische Und Physiologische Effekte
Studies have shown that 8-MQCA has a variety of biochemical and physiological effects. It has been shown to reduce inflammation in animal models of arthritis and to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to improve cognitive function in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 8-MQCA in lab experiments is that it has been shown to have relatively low toxicity in animal models. This makes it a potentially safer alternative to other compounds that may have toxic side effects. However, one limitation of using 8-MQCA is that it can be difficult to synthesize and may not be readily available in large quantities.
Zukünftige Richtungen
There are several potential future directions for research on 8-MQCA. One area of interest is its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is its potential as a treatment for cancer, either alone or in combination with other drugs. Additionally, further studies are needed to fully understand the mechanism of action of 8-MQCA and to identify any potential side effects or limitations of its use.
Wissenschaftliche Forschungsanwendungen
8-MQCA has been the subject of numerous scientific studies due to its potential applications in various fields. In the medical field, it has been shown to have anti-inflammatory and anti-cancer properties. It has also been studied for its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
CAS-Nummer |
199872-12-3 |
|---|---|
Produktname |
8-Methoxy-2-methylquinoline-5-carboxylic acid |
Molekularformel |
C12H11NO3 |
Molekulargewicht |
217.22 g/mol |
IUPAC-Name |
8-methoxy-2-methylquinoline-5-carboxylic acid |
InChI |
InChI=1S/C12H11NO3/c1-7-3-4-8-9(12(14)15)5-6-10(16-2)11(8)13-7/h3-6H,1-2H3,(H,14,15) |
InChI-Schlüssel |
PZHNHWCXHIOKLE-UHFFFAOYSA-N |
SMILES |
CC1=NC2=C(C=CC(=C2C=C1)C(=O)O)OC |
Kanonische SMILES |
CC1=NC2=C(C=CC(=C2C=C1)C(=O)O)OC |
Synonyme |
5-Quinolinecarboxylicacid,8-methoxy-2-methyl-(9CI) |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


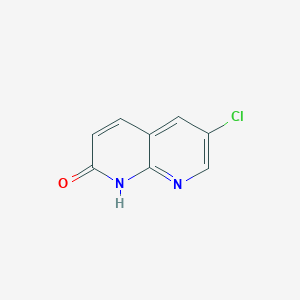
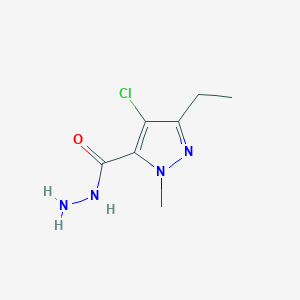
![2,6-Bis[[tert-butyl(dimethyl)silyl]oxy]phenol](/img/structure/B175882.png)
![[(1R,2S,3S,5S,8R,9R,10S,11S,13R,16S)-11,16-Diacetyloxy-2-benzoyloxy-5,8-dihydroxy-3-(2-hydroxypropan-2-yl)-6,10-dimethyl-14-oxatetracyclo[8.6.0.03,7.013,16]hexadec-6-en-9-yl] benzoate](/img/structure/B175884.png)
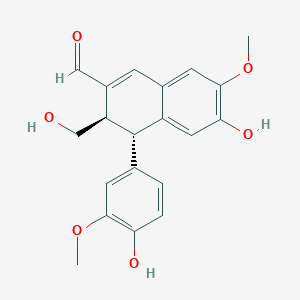
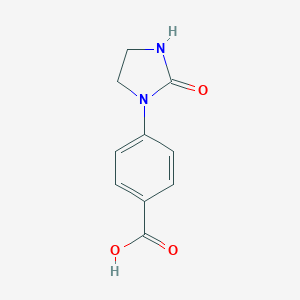
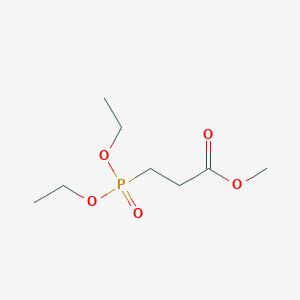
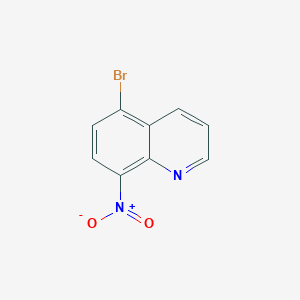
![Thiazolo[4,5-b]pyridin-2-amine](/img/structure/B175906.png)
